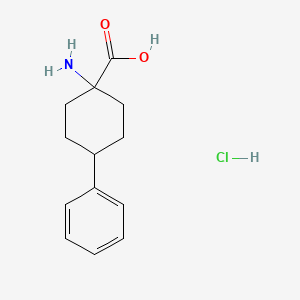

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride

Vue d'ensemble

Description

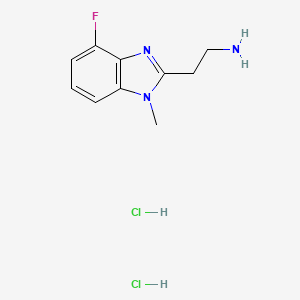

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the empirical formula C13H17NO2 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .

Molecular Structure Analysis

The molecular weight of this compound is 219.28 . The SMILES string representation is NC1(CCC(CC1)c2ccccc2)C(O)=O . The InChI key is TWAYLYPZRSXEOS-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

This compound is a solid in form . The compound has an empirical formula of C13H17NO2 and a molecular weight of 219.28 .

Applications De Recherche Scientifique

Crystallographic Characterization

1-Aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been studied for their crystal structures. These structures exhibit the cyclohexane rings adopting an almost perfect chair conformation, with the amino group generally occupying the axial position. This conformation is important for understanding the potential helical conformations of the compound (Valle et al., 1988).

Synthesis and Polymerization

New cyclic esters containing protected functional groups (hydroxyl, bishydroxyl, amino, and carboxyl) have been synthesized and homo- and copolymerized. These findings are significant for the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Molecular Structure and Conformation Studies

The molecular structure and symmetry of 1-aminocyclohexane carboxylic acid hydrochloride were characterized, highlighting its slightly distorted chair conformation. Such studies are critical for understanding the compound's chemical behavior (Chacko et al., 1971).

Synthesis of Stereoisomers

Research on the synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a constrained hydroxy-α,α-disubstituted-α-amino acid, reveals new pathways in amino acid synthesis (Avenoza et al., 1999).

Synthesis of β-Aminocarboxylic Acids

β-Aminocarboxylic acids, including 1-amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride, have been studied for their synthesis and application in natural products and antibiotics, demonstrating their relevance in bioorganic chemistry (Kiss & Fülöp, 2014).

Design of Fluorinated Analogs

A fluorinated analogue of 1-aminocyclohexanecarboxylic acid was designed and synthesized, demonstrating its potential in drug discovery due to its altered conformation, lipophilicity, and fluorescent properties (Mykhailiuk et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride is the human melanocortin-4 receptor (hMC4R) . This receptor plays a crucial role in maintaining energy homeostasis, sexual function, and other physiological processes .

Mode of Action

This compound acts as an agonist at the hMC4R . It binds to this receptor and triggers a series of intracellular events, leading to the activation of the receptor .

Biochemical Pathways

Upon activation of the hMC4R by this compound, several biochemical pathways are affected . These pathways are involved in energy homeostasis, sexual function, and other physiological processes .

Result of Action

The activation of hMC4R by this compound leads to molecular and cellular effects that contribute to its physiological effects . These effects include changes in energy homeostasis and sexual function .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride has been found to interact with various biomolecules. It is a potent agonist for the human melanocortin-4 receptor (hMC4R), but shows weak or no activity for hMC1R, hMC3R, and hMC5R . This suggests that it may play a role in modulating the activity of these receptors, potentially influencing a variety of biochemical reactions .

Cellular Effects

The cellular effects of this compound are largely tied to its interactions with the melanocortin receptors. As an hMC4R agonist, it may influence cell signaling pathways, gene expression, and cellular metabolism associated with this receptor

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the melanocortin receptors, particularly hMC4R . This binding can lead to the activation of the receptor and subsequent changes in gene expression.

Metabolic Pathways

It is known to interact with melanocortin receptors, suggesting it may be involved in the metabolic pathways associated with these receptors

Propriétés

IUPAC Name |

1-amino-4-phenylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVFXIZTTMBTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1522893.png)

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1522897.png)

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)